Piperyline

描述

(e, e)-Trichostachine belongs to the class of organic compounds known as benzodioxoles. These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms (e, e)-Trichostachine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (e, e)-trichostachine is primarily located in the membrane (predicted from logP). Outside of the human body, (e, e)-trichostachine can be found in pepper (spice). This makes (e, e)-trichostachine a potential biomarker for the consumption of this food product.

Structure

3D Structure

属性

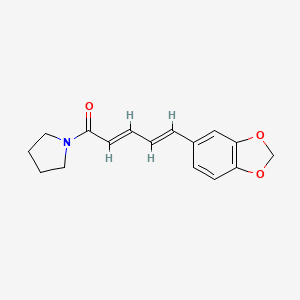

IUPAC Name |

(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylpenta-2,4-dien-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-16(17-9-3-4-10-17)6-2-1-5-13-7-8-14-15(11-13)20-12-19-14/h1-2,5-8,11H,3-4,9-10,12H2/b5-1+,6-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIJYUMTOUBHSH-IJIVKGSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180595 |

Source

|

| Record name | Piperyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | (E,E)-Trichostachine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25924-78-1, 54976-54-4 |

Source

|

| Record name | Piperyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25924-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025924781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054976544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV0493SM38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E,E)-Trichostachine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

143 - 145 °C |

Source

|

| Record name | (E,E)-Trichostachine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Piperyline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperyline is a naturally occurring alkaloid found in plants of the Piper genus, most notably black pepper (Piper nigrum).[1] As a member of the piperamide (B1618075) class of compounds, it contributes to the complex chemical profile of these widely used spices. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on data and methodologies relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is chemically distinct from other well-known piperamides such as piperine, with which it is often co-isolated. The core structure of this compound features a pyrrolidine (B122466) ring linked via an amide bond to a pentadienyl chain, which is in turn substituted with a 1,3-benzodioxole (B145889) group.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylpenta-2,4-dien-1-one | [1] |

| SMILES | O=C(/C=C/C=C/C1=CC(OCO2)=C2C=C1)N3CCCC3 | |

| InChI | InChI=1S/C16H17NO3/c18-16(17-9-3-4-10-17)6-2-1-5-13-7-8-14-15(11-13)20-12-19-14/h1-2,5-8,11H,3-4,9-10,12H2/b5-1+,6-2+ | [1] |

| CAS Number | 25924-78-1 | [1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₃ | [1] |

| Molecular Weight | 271.31 g/mol | [1] |

| Appearance | White Powder | |

| Melting Point | 144.2-145.4°C | |

| Solubility | Estimated water solubility: 33.37 mg/L @ 25 °C |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source |

| Mass Spectrometry (GC-MS, EI-B) | m/z: 271.0 (M+), 201.0, 172.0, 272.0, 200.0 | [1] |

| Infrared (IR) Spectroscopy | Data available through spectral databases. | [1] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Data available through spectral databases. | [1] |

| ¹H Nuclear Magnetic Resonance (NMR) | Detailed peak assignments require further investigation. |

Experimental Protocols

General Protocol for the Isolation of Piperamides from Piper nigrum

Objective: To extract and isolate piperamides, including this compound, from the dried fruits of Piper nigrum.

Materials:

-

Dried, powdered black pepper (Piper nigrum)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

Macerate the powdered black pepper in dichloromethane or ethanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate the solvent using a rotary evaporator to obtain a crude oleoresin.

-

-

Fractionation:

-

The crude extract can be subjected to a preliminary fractionation using solvent partitioning. For example, partitioning between hexane and a more polar solvent can help to remove non-polar constituents.

-

-

Chromatographic Separation:

-

The enriched piperamide fraction is then subjected to column chromatography on silica gel.

-

A gradient elution system is typically employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fractions are collected and monitored by TLC to identify those containing this compound. The TLC plates can be visualized under UV light and/or with a suitable staining reagent.

-

-

Purification:

-

Fractions containing this compound are pooled and the solvent is evaporated.

-

Further purification can be achieved by recrystallization from a suitable solvent system or by preparative High-Performance Liquid Chromatography (HPLC).

-

Characterization Methods

Objective: To confirm the identity and purity of the isolated this compound.

-

Thin Layer Chromatography (TLC): Used for monitoring the progress of the isolation and assessing the purity of the final compound. A suitable solvent system (e.g., hexane:ethyl acetate) should be developed to achieve good separation.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the isolated compound, which can be compared with the data in Table 3.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the molecule. While detailed assignments are not provided here, these spectra would provide definitive structural confirmation.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the amide carbonyl and the aromatic C-H bonds.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological effects of this compound. One notable study investigated its impact on pre-osteoblast cells, revealing its involvement in key cellular processes and signaling pathways.[2]

This compound has been shown to inhibit cell growth and induce apoptosis in pre-osteoblasts.[2] It also reduces cell adhesion and migration.[2] These effects are mediated through the modulation of specific signaling pathways.

Inhibition of Src/FAK Signaling Pathway

This compound has been observed to reduce cell adhesion and migration through the inactivation of the non-receptor tyrosine kinase (Src)/focal adhesion kinase (FAK) pathway.[2]

Caption: this compound's inhibitory effect on the Src/FAK signaling pathway.

Downregulation of Osteoblast Differentiation Markers

This compound has also been found to suppress osteoblast differentiation. This is achieved by reducing the protein levels of phosphorylated Smad1/5/8 and the runt-related transcription factor 2 (Runx2).[2]

Caption: this compound's downregulation of key osteoblast differentiation markers.

Conclusion

This compound is an intriguing alkaloid with a well-defined chemical structure. The data and protocols presented in this guide provide a solid foundation for researchers interested in exploring its chemical and biological properties further. The emerging evidence of its effects on significant cellular signaling pathways suggests that this compound may hold potential for further investigation in the context of drug discovery, particularly in areas related to cell proliferation, migration, and differentiation. Further research is warranted to fully elucidate its mechanism of action and to explore its potential therapeutic applications.

References

The Alkaloid Piperyline: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piplartine, also known as Piperyline, is a naturally occurring alkaloid amide with significant therapeutic potential. First isolated in the mid-20th century, this compound has garnered substantial interest within the scientific community, particularly for its potent anti-cancer properties. This technical guide provides an in-depth overview of the discovery of this compound, its diverse natural sources, detailed experimental protocols for its isolation and characterization, and a summary of its biological activities with a focus on its modulation of key signaling pathways. Quantitative data are presented in structured tables for ease of comparison, and complex biological interactions are visualized through detailed diagrams.

Discovery and Structural Elucidation

The initial isolation of the compound now known as Piplartine was reported in 1962 from the stems of Piper longum L. (Piperaceae).[1] The journey to its definitive structural characterization was marked by some initial discrepancies in the literature.

In 1963, Atal and Banga proposed a structure for the compound they named "piplartine."[2] Concurrently, another research group led by Chatterjee and Dutta isolated an amide alkaloid from the same plant, which they named "piperlongumine," and proposed a different chemical structure.[2] The structural ambiguity was later resolved, and it was confirmed that piplartine and piperlongumine (B1678438) are indeed the same compound.[3] Further studies, including X-ray crystallography, definitively established the correct chemical structure of this compound.[3]

Natural Sources of this compound

Piplartine is predominantly found in various species of the Piperaceae family. The primary and most well-known source is the long pepper, Piper longum L., where it is a major alkaloid component in the fruits and roots.[4][5] However, this bioactive compound has also been isolated from a range of other Piper species, highlighting the rich chemical diversity within this genus.

| Plant Species | Part(s) Containing this compound | Reference(s) |

| Piper longum L. | Fruits, Roots, Stems | [1][4][5] |

| Piper tuberculatum Jacq. | [2][6] | |

| Piper arborescens Roxb. | [2] | |

| Piper chaba Hunter | [2] | |

| Piper sylvaticum Roxb. | [2] | |

| Piper cenocladum C. DC | [2] | |

| Piper alatabaccum Trel & Yuncker | [2] | |

| Piper puberulum Benth | [2] | |

| Piper pseudoarboreum Yunker | Leaves | [6] |

| Piper truncatum | Twigs | [7] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a synthesized methodology based on established techniques for the isolation of piperamides from Piper species.

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the desired plant material (e.g., fruits, roots, or stems of Piper longum) at room temperature and grind into a fine powder.

-

Solvent Extraction:

-

Method A: Maceration: Soak the powdered plant material in a suitable solvent such as ethanol (B145695) or methanol (B129727) at room temperature for 48-72 hours with occasional stirring. Filter the extract and repeat the process with fresh solvent to ensure complete extraction.

-

Method B: Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with ethanol or methanol in a Soxhlet apparatus for 24-48 hours.

-

-

Concentration: Combine the filtrates from the extraction process and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Column Chromatography

-

Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel (100-200 mesh) in a non-polar solvent (e.g., hexane) and pour it into a glass column to create a packed column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate (B1210297) or chloroform. For example, start with 100% hexane, then move to hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, etc.), and finally to 100% ethyl acetate.

-

Fraction Collection: Collect the eluate in separate fractions and monitor the separation using Thin Layer Chromatography (TLC).

3.1.3. Crystallization

-

Fraction Pooling: Combine the fractions that show a prominent spot corresponding to this compound on the TLC plate.

-

Concentration and Crystallization: Concentrate the pooled fractions under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., a mixture of methanol and water) and allow it to stand at a cool temperature to facilitate crystallization.

-

Purification: Filter the crystals and wash with a cold solvent to remove impurities. Recrystallize if necessary to achieve high purity.

Characterization of this compound

3.2.1. Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane:ethyl acetate or chloroform:methanol in appropriate ratios.

-

Visualization: Observe the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., iodine vapor).

3.2.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃) and record the proton NMR spectrum. The characteristic peaks for the protons of the trimethoxyphenyl group, the olefinic protons, and the protons of the pyridinone ring should be observed and assigned.

-

¹³C NMR: Record the carbon-13 NMR spectrum in a suitable deuterated solvent to identify the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound using techniques such as Electrospray Ionization (ESI-MS). The molecular ion peak should correspond to the molecular weight of this compound (C₁₇H₁₉NO₅).

-

Infrared (IR) Spectroscopy: Record the IR spectrum to identify the characteristic functional groups, such as the amide carbonyl (C=O) and the aromatic C-H bonds.

Biological Activities and Signaling Pathways

Piplartine exhibits a wide array of pharmacological activities, with its anti-cancer properties being the most extensively studied.[4] It has demonstrated cytotoxicity against various cancer cell lines and has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis.[8] These biological effects are mediated through the modulation of several key intracellular signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Piplartine has been shown to inhibit this pathway, leading to the suppression of cancer cell growth. It can reduce the levels of Ras proteins and subsequently decrease the activity of PI3K and the phosphorylation of Akt.[1] This inhibition of the PI3K/Akt pathway can lead to cell cycle arrest and the induction of apoptosis.

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers, promoting tumor growth and resistance to therapy. Piplartine has been demonstrated to suppress the NF-κB signaling pathway. It can inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of its target genes, which are involved in cell survival and proliferation.[1]

Suppression of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and is involved in cell growth, differentiation, and immune responses. Aberrant activation of the JAK/STAT pathway is implicated in various cancers. Piplartine has been shown to negatively regulate this pathway. It can reduce the levels of JAK2 and STAT3, thereby inhibiting the transcription of STAT3-dependent genes that are associated with tumor progression.[9]

Conclusion

Piplartine (this compound) is a promising natural product with a well-documented history of discovery and a broad spectrum of biological activities, most notably its anti-cancer effects. Its ability to modulate multiple critical signaling pathways, including PI3K/Akt, NF-κB, and JAK/STAT, underscores its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a foundation for researchers to isolate, identify, and further investigate this fascinating molecule. Continued research into the mechanisms of action and potential therapeutic applications of this compound is warranted and holds significant promise for the future of drug discovery and development.

References

- 1. CN103396394A - Method for obtaining piperine via direct column chromatography - Google Patents [patents.google.com]

- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT Pathway Activation in Malignant and Non-Malignant Cells Contributes to MPN Pathogenesis and Therapeutic Response - OAK Open Access Archive [oak.novartis.com]

- 4. US6365601B1 - Process for extraction of piperine from piper species - Google Patents [patents.google.com]

- 5. cup.edu.cn [cup.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijpsr.com [ijpsr.com]

The Biological Versatility of Piperyline: A Technical Guide for Researchers

An In-depth Examination of the Bioactive Alkaloid Piperyline (Piperlongumine) for Scientific and Drug Development Professionals

Introduction

Piplartine, also known as Piperlongumine, is a naturally occurring alkaloid amide found in the fruits and roots of the long pepper (Piper longum L.).[1][2][3] This bioactive compound has garnered significant scientific interest due to its diverse pharmacological activities.[4] Extensive research has demonstrated its potential as an anticancer, anti-inflammatory, antioxidant, and neuroprotective agent.[3][5][6] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its quantitative data, experimental methodologies, and the signaling pathways it modulates.

Anticancer Activity

Piplartine exhibits potent cytotoxic effects against a wide array of cancer cell lines, often demonstrating selectivity for cancerous cells over normal cells.[7][8] Its anticancer mechanisms are multifaceted, primarily involving the induction of reactive oxygen species (ROS), which in turn triggers apoptosis and modulates various signaling pathways crucial for cancer cell proliferation and survival.[1][5]

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) of Piplartine has been determined in numerous cancer cell lines, showcasing its broad-spectrum efficacy. The following table summarizes key quantitative data from in vitro studies.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |

| Glioblastoma | SF-295 | 0.22 (0.7 µg/mL) | Not Specified | [1] |

| U87MG | 5.09 - 16.15 | Not Specified | [1] | |

| Colon Carcinoma | HCT-8 | 0.22 (0.7 µg/mL) | Not Specified | [1] |

| HCT-116 | 5.09 - 16.15 | Not Specified | [1] | |

| SW620 | 7.9 | Not Specified | [1] | |

| Lung Cancer | A549 | 0.86 - 11.66 | Not Specified | [1] |

| Bladder Cancer | T24 | 10 - 20 | 24 | [1] |

| BIU-87 | 10 - 20 | 24 | [1] | |

| EJ | 10 - 20 | 24 | [1] | |

| Retinoblastoma | HXO-RB44 | 10 - 20 (moderate effect) | Not Specified | [1] |

| Gastric Cancer | MKN45 | Concentration-dependent | 24 | [1] |

| AGS | Concentration-dependent | 24 | [1] | |

| MGC-803 | 12.55 | 24 | [9] | |

| MGC-803 | 9.725 | 48 | [9] | |

| Cervical Cancer | HeLa | 12.89 | 24 | [1][9] |

| HeLa | 10.77 | 48 | [1][9] | |

| HeLa | 5.8 | Not Specified | [1] | |

| Breast Cancer | MCF-7 | 13.39 | 24 | [1][9] |

| MCF-7 | 11.08 | 48 | [1][9] | |

| MDA-MB-231 | 4.693 | 72 | [9] | |

| MDA-MB-453 | 6.973 | 72 | [9] | |

| Pancreatic Cancer | PANC-1 | 17 | Not Specified | [1] |

| Leukemia | K562 | 5.09 - 16.15 | Not Specified | [1] |

In vivo studies have also demonstrated the antitumor efficacy of Piplartine. For instance, in a colon carcinogenesis mouse model, a dose of 3.6 mg/kg significantly reduced tumor burden and size.[1] In a separate study, daily intraperitoneal injections of 2.5 mg/kg of Piplartine in mice with 4T1 breast cancer tumors resulted in a significant reduction in metastasis.[1]

Anti-inflammatory Activity

Piplartine exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][10] Furthermore, it reduces the production of pro-inflammatory cytokines such as prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7] This is achieved, in part, by decreasing the phosphorylation of MAPKs and NF-κB.[7] Piplartine also inhibits the activation of the NLRP3 inflammasome.[7]

Neuroprotective Effects

Piplartine has demonstrated neuroprotective potential in various experimental models. In a rat model of ischemic stroke, an intraperitoneal injection of 2.4 mg/kg of Piplartine attenuated neurological deficit scores, brain infarct volume, and brain water content.[2] This neuroprotective effect is thought to be mediated by the inhibition of NF-κB and MAPK signaling pathways, leading to a reduction in blood-brain barrier breakdown.[2] Additionally, in aged mice, oral administration of Piplartine (50 mg/kg/day for 8 weeks) improved cognitive function and hippocampal plasticity.[11][12]

Other Biological Activities

Beyond its primary anticancer, anti-inflammatory, and neuroprotective roles, Piplartine has been reported to possess a range of other biological activities, including:

-

Antioxidant activity [3]

-

Antiplatelet activity : Piplartine inhibits platelet aggregation induced by various agonists. For example, at a concentration of 200 µg/ml, it completely inhibits aggregation induced by arachidonic acid and significantly inhibits collagen (59%) and ADP (52%) induced aggregation.[13]

-

Anxiolytic and antidepressant effects [14]

-

Antibacterial and antifungal properties [15]

Signaling Pathways Modulated by this compound

Piplartine exerts its biological effects by modulating several key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[16] Piplartine has been shown to inhibit this pathway, leading to reduced cancer cell proliferation and induction of apoptosis and autophagy.[3][17]

JAK/STAT3 Pathway

The JAK/STAT3 signaling pathway is another critical pathway involved in cancer cell proliferation, survival, and drug resistance.[5] Piplartine has been identified as a direct inhibitor of STAT3, and its combination with chemotherapy drugs like doxorubicin (B1662922) has shown synergistic effects in inhibiting tumor growth by suppressing this pathway.[5][18]

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in inflammation and is constitutively active in many cancers, promoting tumor progression.[19] Piplartine has been shown to inhibit NF-κB activation and its nuclear translocation, thereby suppressing downstream signaling cascades involved in inflammation and cancer.[1][20]

References

- 1. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperlonguminine is neuroprotective in experimental rat stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Piperlongumine Induces Apoptosis and Synergizes with Doxorubicin by Inhibiting the JAK2-STAT3 Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protective Effect of Piplartine against LPS-Induced Sepsis through Attenuating the MAPKs/NF-κB Signaling Pathway and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Piperlongumine decreases cognitive impairment and improves hippocampal function in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperlongumine decreases cognitive impairment and improves hippocampal function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiplatelet effects of piplartine, an alkamide isolated from Piper tuberculatum: possible involvement of cyclooxygenase blockade and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. Piperlongumine for enhancing oral bioavailability and cytotoxicity of docetaxel in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Piperlongumine Induces Apoptosis and Synergizes with Doxorubicin by Inhibiting the JAK2-STAT3 Pathway in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Piperlongumine Inhibits NF-κB Activity and Attenuates Aggressive Growth Characteristics of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Piperlongumine targets NF-κB and its downstream signaling pathways to suppress tumor growth and metastatic potential in experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Piperyline: A Technical Guide to its Cellular Mechanism of Action

Disclaimer: The biological effects of piperyline are significantly less studied than its more common analogue, piperine. The information presented in this guide is primarily derived from research conducted on murine pre-osteoblast cell lines (MC3T3E-1) and represents the current, albeit limited, understanding of its cellular mechanisms.

Executive Summary

This compound is a naturally occurring amide alkaloid isolated from Piper nigrum (black pepper).[1] While its pharmacological profile is not as extensively characterized as the major pepper alkaloid, piperine, recent studies have elucidated its significant biological activities in pre-osteoblast cells.[1][2] this compound has been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), reduce cell adhesion and migration, and suppress the differentiation of pre-osteoblasts into mature osteoblasts.[1][2] These effects are mediated through the modulation of several key signaling pathways, including the Src/FAK, MAPK, and Smad signaling cascades.[1][2] This document provides an in-depth overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Cellular Mechanisms of Action

The primary cellular effects of this compound have been characterized in pre-osteoblasts, where it modulates fundamental processes such as survival, migration, and differentiation.

Induction of Apoptosis

This compound inhibits cell growth and induces apoptosis in pre-osteoblasts in a concentration-dependent manner, with effects observed in a range of 1 to 30 μM.[1] The mechanism involves the disruption of the balance between pro- and anti-apoptotic proteins, leading to the activation of the apoptotic cascade.[1] While the specific Bcl-2 family proteins modulated by this compound have not been fully detailed, the overall effect is an upregulation of pro-apoptotic proteins and a downregulation of anti-apoptotic proteins, a hallmark of the intrinsic apoptosis pathway.[1]

Caption: this compound-induced apoptosis pathway in pre-osteoblasts.

Inhibition of Cell Adhesion and Migration

This compound effectively reduces the adhesion and migration of pre-osteoblasts.[1] This is accomplished through the simultaneous inactivation of two critical signaling pathways involved in cell motility:

-

Src/FAK Pathway: this compound inactivates the non-receptor tyrosine kinase (Src) and focal adhesion kinase (FAK).[1][2] The Src/FAK complex is a central hub for signals originating from integrins and growth factor receptors, and its inhibition disrupts the turnover of focal adhesions required for cell movement.[3][4]

-

MAPK Pathway: The activity of mitogen-activated protein kinases (MAPKs) is also suppressed by this compound.[1] MAPKs are involved in transducing extracellular signals to cellular responses, including migration.[5]

The inactivation of these pathways culminates in the downregulation of matrix metalloproteinase 2 (MMP-2) and MMP-9, enzymes essential for degrading the extracellular matrix, a necessary step for cell migration.[1]

Caption: this compound's inhibition of cell adhesion and migration pathways.

Suppression of Osteoblast Differentiation

At concentrations of 10 and 30 μM, this compound demonstrates a potent inhibitory effect on the differentiation of pre-osteoblasts into mature, bone-forming cells.[1] This suppression is mediated by targeting the canonical bone morphogenetic protein (BMP) signaling pathway.[6] Specifically, this compound reduces the protein levels of phosphorylated Smad1/5/8, which are key intracellular transducers of BMP signaling.[1] This inactivation prevents their translocation to the nucleus, leading to a subsequent reduction in the expression of Runt-related transcription factor 2 (Runx2), the master transcription factor for osteogenesis.[1][7] Consequently, the expression of downstream osteogenic marker genes, such as osteopontin, alkaline phosphatase, and osteocalcin, is diminished.[1]

Caption: this compound's suppression of osteoblast differentiation pathway.

Quantitative Data Summary

The biological effects of this compound on MC3T3E-1 pre-osteoblast cells are dose-dependent. The following table summarizes the effective concentration ranges for its primary activities as reported in the literature.[1]

| Biological Effect | This compound Concentration Range | Cell Line | Reference |

| Inhibition of Cell Growth | 1 - 30 µM | MC3T3E-1 | [1] |

| Induction of Apoptosis | 1 - 30 µM | MC3T3E-1 | [1] |

| Reduction of Cell Adhesion | 1 - 30 µM | MC3T3E-1 | [1] |

| Reduction of Cell Migration | 1 - 30 µM | MC3T3E-1 | [1] |

| Suppression of Osteoblast Differentiation | 10 - 30 µM | MC3T3E-1 | [1] |

Key Experimental Protocols

The following protocols are representative methodologies for assessing the cellular effects of this compound, based on published studies.[1]

Experimental Workflow Overview

Caption: General experimental workflow for studying this compound's effects.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed MC3T3E-1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 30 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

TUNEL Staining for Apoptosis

This method detects DNA fragmentation, a late-stage marker of apoptosis.[8][9]

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with this compound as described above.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]

-

Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[10]

-

Equilibration: Wash twice with deionized water. Add TdT equilibration buffer and incubate for 10-30 minutes at room temperature.[11]

-

TdT Labeling: Prepare the TdT reaction mixture containing TdT enzyme and a labeled nucleotide (e.g., BrdUTP or FITC-dUTP) according to the manufacturer's instructions. Incubate samples with the reaction mixture for 60 minutes at 37°C in a humidified chamber.[12]

-

Detection: If using a fluorescently labeled nucleotide, wash and counterstain nuclei with DAPI. If using an indirect method (e.g., BrdUTP), incubate with a labeled anti-BrdU antibody.

-

Imaging: Mount the coverslips on glass slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Cell Migration (Transwell) Assay

This assay quantifies the chemotactic ability of cells.[13]

-

Chamber Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Pre-treat cells with this compound for a specified time. Resuspend the treated cells (e.g., 5 x 10⁴ cells) in serum-free medium and add them to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for 12-24 hours at 37°C to allow cells to migrate through the porous membrane.

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as 0.1% Crystal Violet.

-

Quantification: Elute the stain and measure its absorbance, or count the number of migrated cells in several microscopic fields.

Alkaline Phosphatase (ALP) Activity and Staining

ALP is an early marker of osteoblast differentiation.[14]

-

Cell Culture and Treatment: Seed cells in a 24-well plate and culture in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) with or without this compound for 7-14 days.

-

For ALP Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Rinse with PBS.

-

Incubate with a BCIP/NBT substrate solution until a blue/purple color develops.[14]

-

Wash with distilled water and visualize by microscopy.

-

-

For ALP Activity (Quantitative):

-

Lyse the cells in a suitable lysis buffer.

-

Centrifuge the lysate to pellet debris.

-

Incubate an aliquot of the supernatant with a p-nitrophenyl phosphate (B84403) (pNPP) substrate.

-

Stop the reaction and measure the absorbance at 405 nm.

-

Normalize the ALP activity to the total protein content of the cell lysate.

-

Conclusion and Future Directions

The current body of evidence indicates that this compound exerts significant biological effects on pre-osteoblast cells by inducing apoptosis and inhibiting key processes of adhesion, migration, and differentiation.[1][2] Its ability to modulate the Src/FAK, MAPK, and Smad signaling pathways suggests it may have therapeutic potential in the context of bone diseases.[1]

However, this guide underscores the nascent stage of this compound research. Critical future work is required to:

-

Elucidate its mechanism of action in other cell types, particularly cancer cell lines where its analogue, piperine, has shown profound effects.

-

Identify its direct molecular targets through binding assays and proteomic studies.

-

Validate the in vitro findings through in vivo animal models of bone disease and cancer.

Such research will be pivotal in determining whether this compound can be developed into a viable therapeutic agent for researchers and drug development professionals.

References

- 1. Effects of the amide alkaloid this compound on apoptosis, autophagy, and differentiation of pre-osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cmbr-journal.com [cmbr-journal.com]

- 3. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Src and FAK signalling controls adhesion fate and the epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | p38 MAPK Signaling in Osteoblast Differentiation [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Vanillin Promotes Osteoblast Differentiation, Mineral Apposition, and Antioxidant Effects in Pre-Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]

- 12. biotna.net [biotna.net]

- 13. Comparison of Differences in Cell Migration during the Osteogenic and Adipogenic Differentiation of the Bone Marrow-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differentiation of Primary Human Osteoblasts [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility and Stability Properties of Piperine

An important introductory note: The term "Piperyline" does not correspond to a recognized chemical compound in scientific literature. It is highly probable that this is a typographical error for Piperine (B192125) , the primary bioactive alkaloid responsible for the pungency of black pepper (Piper nigrum). This guide will proceed under the assumption that the compound of interest is Piperine.

This technical guide provides a comprehensive overview of the core solubility and stability properties of piperine. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Solubility Properties of Piperine

Piperine is an alkaloid classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, characterized by low aqueous solubility and high permeability.[1] This low solubility is a significant hurdle in its therapeutic application, limiting its bioavailability.

Aqueous Solubility

Piperine's solubility in water is notably poor.[2] The aqueous solubility is also temperature-dependent, increasing with a rise in temperature.

Table 1: Solubility of Piperine in Water at Various Temperatures

| Temperature (°C) | Solubility (mg/L or µg/mL) | Molar Solubility (mol/L) | Reference |

| 18 | 40 | 1.40 x 10⁻⁴ | [3][4][5] |

| 25 | 19.2 (at pH 7.4) | 6.73 x 10⁻⁵ | [1] |

| 25 | 35.2 (at pH 1.2) | 1.23 x 10⁻⁴ | [1] |

| 30 | 10 | 3.50 x 10⁻⁵ | [6] |

| 90 | 140 | 4.91 x 10⁻⁴ | [6] |

Solubility in Organic Solvents

In contrast to its poor aqueous solubility, piperine is readily soluble in a variety of organic solvents.[2][3] This property is often exploited during its extraction from natural sources.[2]

Table 2: Solubility of Piperine in Common Organic Solvents

| Solvent | Solubility | Reference |

| Ethanol | 1 g / 15 mL (~66.7 g/L) | [1][5] |

| Chloroform | 1 g / 1.7 mL (~588.2 g/L) | [1][3] |

| Diethyl Ether | 1 g / 36 mL (~27.8 g/L) | [1] |

| Dichloromethane | Soluble | [2][3] |

| DMSO | ~10 mg/mL | [7] |

| Dimethylformamide | ~10 mg/mL | [7] |

| Acetic Acid | Soluble | [8] |

Methods for Solubility Enhancement

Given its low aqueous solubility, various techniques are employed to enhance the solubility and dissolution rate of piperine. These include the use of co-solvents, surfactants, and the formation of solid dispersions or inclusion complexes.

-

Co-solvency: The solubility of piperine can be significantly increased in hydroalcoholic solutions. For instance, the mole fraction solubility of piperine is highest in pure Transcutol-HP (a co-solvent) and decreases with the addition of water.[9]

-

Solid Dispersions: Preparing solid dispersions of piperine with polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) has been shown to improve its dissolution rate.[10]

-

Inclusion Complexes: Complexation with cyclodextrins (such as β-cyclodextrin and its derivatives) is a highly effective method to increase piperine's aqueous solubility.[11][12] Studies have shown that these complexes can enhance solubility by up to 89.5-fold.[13]

Stability Properties of Piperine

Piperine is susceptible to degradation under various environmental conditions, including exposure to light, heat, and certain pH levels. Understanding its stability profile is critical for formulation development and ensuring shelf-life.

pH and Hydrolytic Stability

Piperine's stability is significantly influenced by pH. It undergoes hydrolysis in highly acidic or alkaline environments, breaking down into piperidine (B6355638) and piperic acid.[1][3] One study noted that at pH 2 and 37°C, approximately 32% of free piperine degraded.[13] In contrast, it exhibits greater stability in neutral conditions.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can cause piperine to isomerize into its less stable and tasteless isomers: chavicine, isochavicine, and isopiperine.[3] This cis-trans isomerization is a key degradation pathway.[13] However, some studies have also found piperine to be relatively photostable under specific UV-A and UV-B exposure conditions.[14] The formation of inclusion complexes with cyclodextrins has been demonstrated to significantly enhance its stability against UV light.[12][15]

Thermal Stability

Piperine is sensitive to high temperatures. The degradation of piperine's flavor, which is attributed to the molecule itself, has been found to follow first-order kinetics with increasing temperature.[16][17] One study reported that the retention of free piperine decreased to approximately 26.4% after five days of storage at 80°C.[13] As with other forms of degradation, complexation with cyclodextrins can substantially improve its thermal stability.[13]

Oxidative Stability

Piperine is highly susceptible to oxidative degradation.[18] Forced degradation studies, conducted as per International Conference on Harmonization (ICH) guidelines, have shown extensive degradation of piperine under oxidative stress conditions.[18]

Table 3: Summary of Piperine Stability under Stress Conditions

| Stress Condition | Stability Profile | Degradation Products | Reference |

| Acidic Hydrolysis | Extensive degradation | Piperidine, Piperic Acid | [3][13][18] |

| Alkaline Hydrolysis | Extensive degradation | Piperidine, Piperic Acid | [3][18] |

| Neutral Hydrolysis | More stable than in acidic or alkaline conditions | - | [18] |

| Oxidation | Extensive degradation | Dihydropiperine, Piperylin, etc. | [18] |

| Photolysis (UV Light) | Susceptible to isomerization | Chavicine, Isochavicine, Isopiperine | [3][13] |

| Thermal Stress | Degradation follows first-order kinetics | - | [13][16][17] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the solubility of a compound.

-

Preparation: An excess amount of piperine is added to a known volume of distilled water (or a specific buffer solution) in a sealed container, typically a glass vial or flask.

-

Equilibration: The container is agitated in an orbital shaker or a temperature-controlled water bath. The experiment is run for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature is maintained at a constant, specified value (e.g., 25°C or 37°C).[10]

-

Sample Processing: After equilibration, the suspension is allowed to stand to permit the settling of undissolved piperine. An aliquot of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 or 0.45 µm) to remove any solid particles.

-

Quantification: The concentration of piperine in the clear filtrate is determined using a validated analytical method, most commonly UV-Vis spectrophotometry at its maximum absorption wavelength (around 340-343 nm) or High-Performance Liquid Chromatography (HPLC).[8][10]

-

Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

Stability-Indicating HPLC Method for Degradation Studies

This protocol outlines a general approach for assessing piperine's stability under various stress conditions.

-

Stock Solution Preparation: A stock solution of piperine is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), at a known concentration.

-

Application of Stress:

-

Acid Hydrolysis: The stock solution is mixed with an acidic solution (e.g., 0.1 N HCl) and heated at a specific temperature (e.g., 80°C) for a defined period.

-

Alkaline Hydrolysis: The stock solution is mixed with a basic solution (e.g., 0.1 N NaOH) and heated.

-

Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The stock solution is heated in an oven at a high temperature.

-

Photodegradation: The stock solution is exposed to UV light in a photostability chamber.

-

-

Sample Neutralization and Dilution: After the specified stress period, the acidic and basic samples are neutralized. All samples are then diluted to an appropriate concentration for HPLC analysis.

-

HPLC Analysis: The stressed samples are analyzed using a validated stability-indicating RP-HPLC method. A typical system might use a C18 column with a mobile phase of acetonitrile and water (with a pH modifier like orthophosphoric acid) in an isocratic elution mode.[19] Detection is performed using a UV detector at piperine's λmax.

-

Data Analysis: The chromatograms of the stressed samples are compared to that of an unstressed piperine standard. The appearance of new peaks indicates degradation products. The percentage of piperine remaining is calculated to determine the extent of degradation.

Visualizations

Caption: Experimental workflow for solubility determination.

Caption: Major degradation pathways for piperine.

Caption: Cyclodextrin inclusion complex mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperine: Structure, Chemical Properties & Uses Explained [vedantu.com]

- 3. Piperine - Wikipedia [en.wikipedia.org]

- 4. Piperine | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kefri.org [kefri.org]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Characteristics of Piperine Solubility in Multiple Solvent | Scientific.Net [scientific.net]

- 9. Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jppres.com [jppres.com]

- 11. researchgate.net [researchgate.net]

- 12. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperine attenuates UV-R induced cell damage in human keratinocytes via NF-kB, Bax/Bcl-2 pathway: An application for photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. The degradation kinetics of flavor in black pepper (Piper nigrum L.) [ir.niist.res.in:8080]

- 18. Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. ijper.org [ijper.org]

The Alkaloid Profile of Piper nigrum: An In-depth Technical Guide on Piperine and Related Compounds

A comprehensive review for researchers, scientists, and drug development professionals.

Executive Summary

Piper nigrum L., commonly known as black pepper, is one of the most widely used spices globally and a plant of significant interest in the pharmaceutical and nutraceutical industries. Its characteristic pungency and diverse biological activities are primarily attributed to a class of alkaloids, with piperine (B192125) being the most abundant and well-studied. This technical guide delves into the natural occurrence, biosynthesis, and analytical quantification of piperine and related compounds in Piper nigrum. Notably, a thorough review of scientific literature reveals no evidence of the natural occurrence of a compound named "Piperityline" in Piper nigrum. Therefore, this guide will focus on the established alkaloid profile of black pepper, providing in-depth information on piperine.

The Natural Occurrence of Piperidine (B6355638) Alkaloids in Piper nigrum

The primary class of alkaloids present in Piper nigrum are piperidine alkaloids, which are responsible for its sharp taste and various physiological effects. The most significant of these is piperine (1-piperoylpiperidine).[1][2][3] Other related but less abundant piperidine alkaloids and amides have also been identified, contributing to the complex chemical profile of the spice.

Piperine: The Principal Bioactive Compound

Piperine is the major alkaloid found in the fruits of Piper nigrum and is the primary contributor to its pungency.[4] Its concentration can vary depending on the cultivar, geographical origin, and processing methods of the pepper.[4]

Quantitative Analysis of Piperine in Piper nigrum

Accurate quantification of piperine is crucial for the quality control of black pepper and for the standardization of its extracts used in research and product development. Various analytical techniques have been developed and validated for this purpose.

| Plant Material | Extraction Method | Analytical Method | Piperine Content ( g/100g ) | Reference |

| Ground Black Pepper (Vietnam) | Methanol (B129727) Extraction | HPLC | 3.128 - 6.494 | [5] |

| Piper nigrum Fruit | - | HPLC | 4.5% | [6] |

| Piper nigrum Extract | - | RP-HPLC | - | [7] |

| Different Varieties of Piper nigrum | - | HPTLC-Densitometry | - | [8] |

Table 1: Quantitative Data on Piperine Content in Piper nigrum

Experimental Protocols for Piperine Analysis

The following sections detail the methodologies for the extraction and quantification of piperine from Piper nigrum.

High-Performance Liquid Chromatography (HPLC) for Piperine Quantification

This method is widely used for its accuracy and sensitivity in determining piperine content.

3.1.1. Sample Preparation and Extraction

-

Homogenize approximately 0.1 g of the ground Piper nigrum sample.

-

Place the homogenized sample into a 50 mL conical tube.

-

Add 50 mL of methanol to the tube.

-

Perform ultrasonic extraction at 50 °C for 20 minutes.

-

Cool the mixture to 25 °C.

-

Filter the extract through a 0.45 μm regenerated cellulose (B213188) membrane syringe filter.[5]

3.1.2. Chromatographic Conditions

-

HPLC System: Agilent 1100 HPLC system or equivalent.[5]

-

Detector: Diode Array Detector (DAD) set at 340 nm.[5]

-

Column: C18 column (e.g., 250x4.6 mm, 5 µm).[7]

-

Mobile Phase: A mixture of acetonitrile, water, and acetic acid (60:39.5:0.5, v/v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Injection Volume: 20 µL.[7]

-

Run Time: 10 minutes.[7]

High-Performance Thin-Layer Chromatography (HPTLC) for Piperine Quantification

HPTLC offers a simpler and more rapid method for routine analysis.

3.2.1. Sample Preparation

-

Extract a known quantity of powdered Piper nigrum with a suitable solvent like methanol.

3.2.2. Chromatographic Conditions

-

Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

-

Mobile Phase: Toluene‒ethyl acetate (B1210297) (3:2, V/V).[8]

-

Detection: Densitometric analysis in absorbance mode at 254 nm.[8]

-

Rf Value: Piperine typically appears at an Rf of 0.63.[8]

Biosynthesis of Piperine in Piper nigrum

The biosynthesis of piperine is a complex enzymatic process that has been the subject of significant research. The pathway involves the convergence of the phenylpropanoid pathway and the lysine-derived piperidine ring.

Caption: Hypothetical biosynthetic pathway of piperine in Piper nigrum.

The final step in piperine biosynthesis is catalyzed by piperine synthase, an enzyme that facilitates the amide bond formation between piperoyl-CoA and piperidine.[1][2] This reaction is a key determinant of piperine accumulation in the pepper fruit.

Biological Activities of Piperine

Piperine exhibits a wide range of pharmacological activities, making it a molecule of great interest for drug development.[3][9] These activities include:

-

Bioavailability Enhancement: Piperine is well-known for its ability to enhance the bioavailability of other drugs and nutrients.

-

Anti-inflammatory Effects: It has been shown to possess significant anti-inflammatory properties.[3]

-

Antioxidant Activity: Piperine can scavenge free radicals and protect against oxidative stress.[10]

-

Antimicrobial Properties: It has demonstrated activity against various bacteria and fungi.[10]

-

Neuroprotective Effects: Studies suggest that piperine may have protective effects on the nervous system.[10]

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening the biological activities of piperine.

References

- 1. opendata.uni-halle.de [opendata.uni-halle.de]

- 2. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of Non-Destructive Rapid Determination of Piperine in Piper nigrum L. (Black Pepper) Using NIR and Multivariate Statistical Analysis: A Promising Quality Control Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. florajournal.com [florajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Overview of Piperine: Bioactivities, Total Synthesis, Structural Modification, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Piperyline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Piperine (B192125), a bioactive alkaloid responsible for the pungency of black pepper (Piper nigrum). Due to a likely misspelling in the initial query for "Piperityline," this document focuses on the well-researched compound Piperine. This guide details its chemical and physical properties, methods of synthesis and isolation, and explores its extensive biological activities and mechanisms of action. Detailed experimental protocols and visual representations of key signaling pathways are provided to support researchers and professionals in the fields of pharmacology and drug development. A brief section also addresses "Piberaline," another compound with a similar name, to avoid potential confusion.

Introduction

Piperine, an amide alkaloid, has garnered significant scientific interest due to its pleiotropic pharmacological effects.[1] These include anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, as well as its unique ability to enhance the bioavailability of other drugs.[2][3] First isolated in 1820, its chemical structure consists of a piperidine (B6355638) ring, an amide linkage, a conjugated aliphatic chain, and a 1,3-benzodioxole (B145889) group.[1][4] This guide serves as a technical resource, consolidating key data and methodologies related to Piperine.

A search for "Piperityline" did not yield a known chemical compound. However, "Piberaline," a psychoactive drug, was identified and is briefly described in Section 8 to prevent confusion.

Chemical and Physical Properties

Piperine is a crystalline solid, typically appearing as pale yellow needles.[4] It is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695) and chloroform.[4][5]

| Property | Value | Reference |

| CAS Number | 94-62-2 | PubChem CID 638024 |

| Molecular Formula | C₁₇H₁₉NO₃ | [4][6] |

| Molecular Weight | 285.34 g/mol | [4][6] |

| Melting Point | 128–130 °C | [1][7] |

| Appearance | Pale yellow to yellow crystalline solid | [4][6] |

| Solubility in Water | 40 mg/L (at 18 °C) | [5][6] |

| Solubility in Ethanol | 1 g / 15 mL | [5] |

| pKa (conjugate acid) | 11.8 | [8] |

Synthesis and Isolation

Piperine can be obtained through both synthetic routes and extraction from natural sources.

Chemical Synthesis

The synthesis of Piperine was first achieved in 1894.[1] A common synthetic approach involves the reaction of piperoyl chloride with piperidine.[5] Another established method is a multi-step synthesis starting from protocatechuic acid, involving reactions like the Reimer-Tiemann, Claisen-Schmidt, and Perkin reactions.[7] The Horner-Wadsworth-Emmons reaction is also utilized for a stereoselective synthesis of the (E,E)-isomer, which is crucial for its biological activity.[9]

Natural Isolation from Piper nigrum

A standard laboratory procedure for isolating Piperine from ground black pepper involves solvent extraction.

Experimental Protocol: Extraction and Purification of Piperine [10]

-

Extraction:

-

Combine 10.0 g of ground black pepper with 20 mL of dichloromethane (B109758) (CH₂Cl₂) in a round bottom flask.

-

Reflux the mixture with stirring for 20 minutes.

-

After cooling, filter the mixture using vacuum filtration to remove the pepper grounds. Wash the grounds with an additional 10 mL of CH₂Cl₂.

-

-

Isolation:

-

Transfer the filtrate to a clean round bottom flask and remove the solvent using a rotary evaporator, leaving a dark brown oil.

-

Cool the oil in an ice bath and add 6 mL of cold diethyl ether. Stir occasionally for 15 minutes while in the ice bath.

-

-

Purification:

-

Collect the precipitated yellow Piperine crystals by vacuum filtration using a Hirsch funnel.

-

Wash the crystals with two 4 mL portions of cold diethyl ether.

-

For further purification, recrystallize the crude Piperine from a hot 3:2 acetone:hexane solution. Allow the solution to cool to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry.

-

Biological Activities and Mechanisms of Action

Piperine exhibits a wide range of biological activities, attributed to its ability to modulate multiple signaling pathways.[1]

| Biological Activity | Description | References |

| Anti-inflammatory | Inhibits pro-inflammatory molecules like cyclooxygenase-2 (COX-2) and modulates inflammatory signaling pathways such as NF-κB. | [1][11] |

| Antioxidant | Scavenges free radicals and reactive oxygen species (ROS), and enhances the activity of antioxidant enzymes. | [2][12] |

| Anticancer | Induces apoptosis, causes cell cycle arrest, and inhibits the migration and invasion of cancer cells.[11][13] It has shown cytotoxic effects on various cancer cell lines, including HeLa and hepatocellular carcinoma (HEP-G2).[14][15] | |

| Bioavailability Enhancer | Inhibits drug-metabolizing enzymes such as cytochrome P450 and P-glycoprotein, leading to increased plasma concentrations and efficacy of co-administered drugs. | [1] |

| Neuroprotective | Exhibits protective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. | [1][16] |

| Antimicrobial | Shows activity against various pathogenic bacteria and fungi.[17][18] |

Key Signaling Pathways Modulated by Piperine

Piperine's diverse biological effects stem from its interaction with numerous cellular signaling pathways.

Caption: Major signaling pathways modulated by Piperine.

Experimental Protocols for Biological Activity

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of Piperine on the viability of cancer cell lines.[14]

-

Cell Seeding: Seed 10,000 cells per well in a 96-well plate with 100 µL of appropriate culture medium.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Piperine (e.g., 20-100 µg/mL). Include a vehicle control (e.g., 0.05% DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan (B1609692) Solubilization: Incubate for 4 hours, then remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Assay (Agar Well Diffusion)

This method is used to evaluate the antibacterial effect of Piperine.[17]

-

Preparation of Inoculum: Prepare a standardized suspension of the target bacteria.

-

Plate Preparation: Spread the bacterial inoculum evenly onto the surface of nutrient agar (B569324) plates.

-

Well Creation: Create wells (e.g., 5 mm diameter) in the agar using a sterile borer.

-

Sample Addition: Add a defined volume (e.g., 50 µL) of a Piperine solution (dissolved in a suitable solvent like DMSO) at different concentrations into the wells.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours).

-

Measurement: Measure the diameter of the inhibition zone (the clear area around the well where bacterial growth is inhibited).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and bioactivity screening of Piperine.

References

- 1. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperine-A Major Principle of Black Pepper: A Review of Its Bioactivity and Studies | MDPI [mdpi.com]

- 3. Piperine: A review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperine: Structure, Chemical Properties & Uses Explained [vedantu.com]

- 5. Piperine Molecule - Chemical and Physical Properties [scienceofcooking.com]

- 6. Piperine | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperine synthesis | PPTX [slideshare.net]

- 8. webqc.org [webqc.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. rubingroup.org [rubingroup.org]

- 11. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro cytotoxic and in silico activity of piperine isolated from Piper nigrum fruits Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Antibacterial Activity of Piperine and Black Pepper Oil – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 18. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of Piperyline (Piplartine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Piperyline, also known as Piplartine. The information presented herein is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, analytical chemistry, and drug discovery and development. This document offers detailed spectral data, experimental methodologies, and a visual representation of the analytical workflow.

Introduction to this compound

Piplartine is a naturally occurring amide alkaloid found in various Piper species, most notably in long pepper (Piper longum).[1] It has garnered significant scientific interest due to its wide range of biological activities, including potential anticancer properties.[1][2] The structural elucidation and unambiguous identification of this compound are paramount for its development as a potential therapeutic agent. This guide focuses on the key analytical techniques, NMR and MS, used for its characterization.

Spectral Data of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, providing a clear and structured reference for compound identification and verification.

¹H NMR Spectral Data

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 7.32 | d | 15.5 |

| 3 | 6.27 | d | 15.5 |

| 2' | 6.78 | s | - |

| 6' | 6.78 | s | - |

| 3-OCH₃ | 3.88 | s | - |

| 4-OCH₃ | 3.86 | s | - |

| 5-OCH₃ | 3.88 | s | - |

| α | 7.23 | m | - |

| β | 6.05 | m | - |

| γ | 2.40 | m | - |

| δ | 3.80 | t | 6.8 |

Note: The assignments are based on published literature and standard 2D NMR experiments (COSY, HSQC, HMBC). The chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 165.4 |

| 2 | 141.8 |

| 3 | 118.9 |

| 1' | 129.8 |

| 2' | 105.5 |

| 3' | 153.4 |

| 4' | 138.2 |

| 5' | 153.4 |

| 6' | 105.5 |

| 3-OCH₃ | 56.1 |

| 4-OCH₃ | 60.9 |

| 5-OCH₃ | 56.1 |

| α | 145.2 |

| β | 121.5 |

| γ | 21.4 |

| δ | 42.6 |

| C=O (amide) | 171.8 |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data is crucial for confirming the molecular formula of this compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Mode | Molecular Formula | Calculated m/z | Observed m/z |

| ESI+ | [C₁₇H₁₉NO₅+H]⁺ | 318.1336 | 318.1339 |

Experimental Protocols

This section provides detailed methodologies for the acquisition of NMR and MS data for this compound. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy

Sample Preparation:

-

A pure sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed.

-

The sample is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

-

The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.

Instrumentation and Data Acquisition:

-

Spectrometer: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe is typically used.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 1 second

-

Spectral Width: 12 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs available in the spectrometer's software are utilized. Key parameters such as the number of increments in the indirect dimension and the number of scans per increment are optimized to achieve good resolution and signal-to-noise ratio. For HMBC, the long-range coupling delay is typically set to 60-80 ms.

Mass Spectrometry

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of methanol.

-